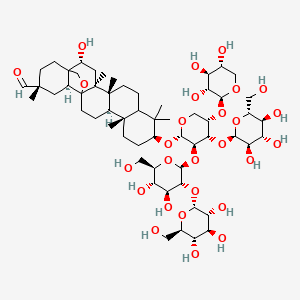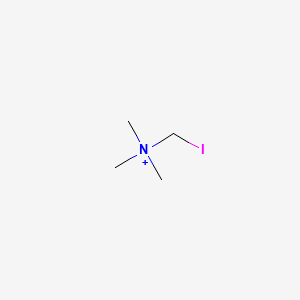
3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate is an organometallic salt with the molecular formula C11H14N3ZnCl3 and a molecular weight of 359.99 g/mol . This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a methyl group and a pyrrolidinyl group. The presence of the trichlorozincate anion adds to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate typically involves the diazotization of 3-Methyl-4-(1-pyrrolidinyl)aniline. This process includes the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The resulting diazonium salt is then treated with zinc chloride to yield the trichlorozincate complex .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, ensuring precise control of reaction conditions to maintain product purity and yield .
化学反応の分析
Types of Reactions
3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or sodium hydroxide under mild to moderate conditions.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or sodium acetate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride
Major Products Formed
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Aniline Derivatives: Resulting from reduction reactions
科学的研究の応用
3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the formation of azo dyes and other aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving diazonium compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate involves the diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with nucleophilic aromatic compounds to form azo bonds, which are crucial in the formation of azo dyes .
類似化合物との比較
Similar Compounds
4-(1-Pyrrolidinyl)benzenediazonium Chloride: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Methylbenzenediazonium Chloride: Lacks the pyrrolidinyl group, affecting its chemical properties and reactivity.
4-Methylbenzenediazonium Chloride: Similar but with the methyl group in a different position, influencing its reactivity and applications
Uniqueness
3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate is unique due to the combination of the methyl and pyrrolidinyl groups on the benzene ring, along with the trichlorozincate anion. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3.3ClH.Zn/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNCICICEFKVNL-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52572-38-0 |
Source


|
| Record name | Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52572-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-methyl-4-(pyrrolidin-1-yl)benzenediazonium trichlorozincate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)









